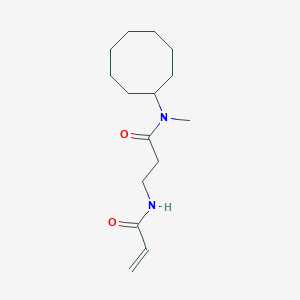![molecular formula C12H17N5O3 B2804087 7-[(E)-but-2-enyl]-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione CAS No. 333768-88-0](/img/structure/B2804087.png)
7-[(E)-but-2-enyl]-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-[(E)-but-2-enyl]-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione is a useful research compound. Its molecular formula is C12H17N5O3 and its molecular weight is 279.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enaminone and Quinone Reactivity
Research on enaminones and quinones, such as the study by Kuckländer and Lessel (2000), explores the ambident reactivity of these compounds, which might be relevant in understanding the reactivity and potential applications of complex purine derivatives like the one (Kuckländer & Lessel, 2000).
Derivatives of Dehydroacetic Acid
Research by Novak et al. (2004) on the synthesis and characterization of dehydroacetic acid derivatives could provide insights into the synthesis pathways and structural characterization of similar complex molecules (Novak et al., 2004).
Oxidation and Substitution Reactions
Ueda et al. (2001) investigated the oxidation of 7,8-diaminotheophylline, leading to various derivatives through reactions with alcohols or amines. This study might offer parallels in the synthesis and modification of purine derivatives (Ueda et al., 2001).
Schiff Bases Derived from Diaminopyridine
The synthesis and characterization of unsymmetrical Schiff bases by Opozda et al. (2006) could provide a foundation for understanding how complex purine derivatives might be synthesized and their potential applications in creating new molecular structures (Opozda et al., 2006).
Absolute Configuration Determination
The study by Christian et al. (2012) on the absolute configuration of 7-epiclusianone might offer insights into the techniques used for determining the stereochemistry of complex organic molecules, which is crucial for their potential biological activity and applications (Christian et al., 2012).
Properties
IUPAC Name |
7-[(E)-but-2-enyl]-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3/c1-3-4-6-17-8-9(14-11(17)13-5-7-18)16(2)12(20)15-10(8)19/h3-4,18H,5-7H2,1-2H3,(H,13,14)(H,15,19,20)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLPBMUFHVXZKV-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C2=C(N=C1NCCO)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C2=C(N=C1NCCO)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(4-Chlorophenyl)-2-[1-(4-methyl-3-oxopyrazin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2804005.png)



![6-Bromo-3,4-dihydrospiro[benzo[B][1,4]oxazine-2,1'-cyclobutane] hcl](/img/structure/B2804011.png)
![6-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2804013.png)
![N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-chloroacetamide](/img/structure/B2804015.png)
![N-(3,4-dimethoxyphenethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2804016.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2804017.png)
![N-(4-Methyl-1,3-benzothiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2804018.png)
![[3-(2-Chloro-6-fluorophenyl)-2-methyl-4-oxochromen-7-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2804020.png)



